molecular formula C27H44O2 B14227220 Cholestane-3,7-dione CAS No. 823822-09-9

Cholestane-3,7-dione

Cat. No.: B14227220
CAS No.: 823822-09-9
M. Wt: 400.6 g/mol
InChI Key: GLGKHJIHOAQVPU-BEEOYJCTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholestane-3,7-dione is a steroidal compound derived from cholesterol It is a diketone, meaning it contains two ketone functional groups at the 3rd and 7th positions of the cholestane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholestane-3,7-dione can be synthesized through several methods. One common approach involves the oxidation of cholesterol. The process typically uses strong oxidizing agents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane. These conditions facilitate the conversion of cholesterol to this compound by introducing ketone groups at the desired positions .

Another method involves the stereoselective catalytic hydrogenation of cholestene-3,6-dione using Urushibara nickel A catalyst in cyclohexane. This method yields this compound with high selectivity and efficiency .

Industrial Production Methods

Industrial production of this compound often employs large-scale oxidation processes using chromium-based reagents due to their effectiveness and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, advancements in catalytic hydrogenation techniques have made it possible to produce this compound on an industrial scale with improved efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

Cholestane-3,7-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex steroidal compounds.

    Reduction: Reduction reactions, such as catalytic hydrogenation, can convert this compound to cholestane derivatives with different functional groups.

    Substitution: The ketone groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

    Reducing Agents: Urushibara nickel A catalyst, lithium aluminum hydride (LiAlH4).

    Solvents: Cyclohexane, dichloromethane, acetic acid.

Major Products Formed

The major products formed from the reactions of this compound include various cholestane derivatives, such as cholestane-3,7-diol and cholestane-3,7-diarylamino derivatives .

Scientific Research Applications

Cholestane-3,7-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex steroidal compounds and as a model compound for studying steroidal reactions.

    Biology: this compound derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

    Industry: It is used in the production of steroidal intermediates for pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of cholestane-3,7-dione and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes involved in cholesterol synthesis, thereby reducing cholesterol levels in the body. Others may interact with cellular receptors to modulate inflammatory responses or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Cholestane-3,6-dione: Another diketone derivative of cholestane with ketone groups at the 3rd and 6th positions.

    Cholestane-3,7-diol: A diol derivative with hydroxyl groups at the 3rd and 7th positions.

    Cholestane-3,7-diarylamino derivatives: Compounds with arylamino groups at the 3rd and 7th positions.

Uniqueness

Cholestane-3,7-dione is unique due to its specific ketone functional groups, which confer distinct chemical reactivity and biological activity. Its derivatives have shown promising potential in various scientific and medical applications, making it a valuable compound for further research .

Properties

CAS No.

823822-09-9

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-dione

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-19,21-23,25H,6-16H2,1-5H3/t18-,19?,21-,22+,23+,25+,26+,27-/m1/s1

InChI Key

GLGKHJIHOAQVPU-BEEOYJCTSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)CC4[C@@]3(CCC(=O)C4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.